Tellurure de manganèse(IV)

Vue d'ensemble

Description

Synthesis Analysis

Recent research efforts have focused on the synthesis of new ternary manganese tellurides, including variations such as AMnTe2 (A = K, Rb, Cs), Na3Mn4Te6, and NaMn1.56Te2. These compounds have been synthesized through solid-state reaction and cation exchange techniques within sealed environments. The structural diversity of these manganese tellurides showcases the potential for varied applications and further exploration of their unique properties (Kim, Wang, & Hughbanks, 1999).

Molecular Structure Analysis

The molecular structures of these synthesized manganese tellurides have been determined, revealing that the fundamental building blocks are MnTe4 tetrahedra. For example, compounds such as AMnTe2 exhibit layers built up by corner-shared MnTe4 tetrahedra, indicative of a complex structural framework that could influence their chemical and physical properties. The diversity in structure, from layered to defective CaAl2Si2 types, highlights the intricate molecular arrangements possible within manganese telluride compounds (Kim, Wang, & Hughbanks, 1999).

Chemical Reactions and Properties

Manganese(IV) telluride's chemical reactions and properties are closely linked to its structure. For instance, the various synthesized structures exhibit different reactions to temperature, with certain compounds showing paramagnetism with a weak dependence on temperature. This paramagnetic behavior indicates potential for magnetic applications and further investigations into the material's reactivity and stability under different conditions (Kim, Wang, & Hughbanks, 1999).

Physical Properties Analysis

The physical properties of manganese tellurides, such as magnetization measurements, reveal Curie-Weiss paramagnetism in some compounds, suggesting interesting magnetic properties that could be exploited in various technological applications. The detailed crystallographic analysis provides insights into the dimensions and symmetry of these compounds, offering a foundation for understanding their physical behaviors and potential applications in electronics and magnetism (Kim, Wang, & Hughbanks, 1999).

Chemical Properties Analysis

The chemical properties of manganese(IV) telluride are deeply influenced by their molecular structures. The presence of MnTe4 tetrahedra as the fundamental building blocks across different manganese tellurides suggests a versatility in chemical behaviors, potentially including catalytic activities or interactions with other compounds in environmental or technological settings. Research into these compounds' reactivity, stability, and interaction with other elements could unlock new applications and enhance our understanding of manganese tellurides' chemistry (Kim, Wang, & Hughbanks, 1999).

Applications De Recherche Scientifique

Systèmes de stockage d'énergie

Le tellurure de manganèse a été utilisé dans la fabrication de systèmes de stockage d'énergie robustes . Plus précisément, une étude a mis en évidence le potentiel du tellurure de manganèse supporté sur l'oxyde de graphène (MnTe/GO) nanostructuré pour les applications de supercondensateurs . Le nanocomposite MnTe/GO a présenté une capacité spécifique accrue de 2203 F g −1 à une densité de courant de 2 A g −1, démontrant un taux de rétention impressionnant de 99 % sur 2000 cycles .

Matériaux d'électrode haute performance

Les nanomatériaux de tellurure métallique bidimensionnels, y compris le tellurure de manganèse, ont été utilisés comme matériaux d'électrode haute performance . Ces matériaux présentent de fortes propriétés métalliques et des avantages physiques/chimiques uniques, ce qui les rend prometteurs pour une utilisation dans les condensateurs, les matériaux d'anode des batteries Li/Na ion, l'électrocatalyse et les batteries lithium-soufre .

Applications de la spintronique

En raison de leurs propriétés ferromagnétiques, les matériaux de tellurure dopés au manganèse peuvent être utilisés dans les applications de spintronique . La spintronique est un domaine de recherche qui vise à utiliser le spin des électrons, en plus de leur charge, pour le développement de dispositifs électroniques.

Dispositifs de mémoire

Le comportement magnétique du tellurure de manganèse bidimensionnel le rend intéressant pour une utilisation dans les dispositifs de mémoire . Ces dispositifs peuvent stocker des informations sous forme d'états magnétiques, offrant des avantages potentiels en termes de densité de données et de non-volatilité.

Capteurs

Les propriétés magnétiques du tellurure de manganèse le rendent également adapté à une utilisation dans les capteurs . Les capteurs magnétiques peuvent détecter et mesurer les changements de champs magnétiques, ce qui les rend utiles dans une variété d'applications, des systèmes de navigation au contrôle des procédés industriels.

Dispositifs biomédicaux

Le comportement magnétique du tellurure de manganèse peut être exploité dans le domaine de la biomédecine . Par exemple, les nanoparticules magnétiques peuvent être utilisées pour la libération ciblée de médicaments, où un champ magnétique est utilisé pour guider les nanoparticules vers un emplacement spécifique dans le corps.

Safety and Hazards

Mécanisme D'action

Target of Action

Manganese(IV) telluride (MnTe2) is primarily targeted for use in energy storage systems, specifically supercapacitors . It has also been synthesized into two-dimensional (2D) structures for potential applications in memory devices, sensors, and biomedical devices .

Mode of Action

Manganese(IV) telluride interacts with its targets through a variety of mechanisms. In energy storage systems, MnTe2 is incorporated into graphene oxide sheets, facilitating electron transfer and augmenting the active electrochemical surface area . This enhances the electrochemical capabilities of the resulting nanocomposite, MnTe/GO . In 2D structures, MnTe2 exhibits a change from antiferromagnetic to paramagnetic behavior, which is attributed to an unbalanced spin population .

Biochemical Pathways

Manganese, a component of mnte2, is known to mediate biochemical pathways that include photosynthesis . It also serves as a reactive intermediate in the breakdown of organic molecules

Pharmacokinetics

It’s worth noting that manganese, a component of mnte2, is known to cross the blood-brain barrier

Result of Action

The primary result of MnTe2’s action is its exceptional performance in energy storage systems. The MnTe/GO nanocomposite exhibits a heightened specific capacity of 2203 F g−1 at a current density of 2 A g−1, demonstrating an impressive retention rate of 99% over 2000 cycles . This highlights its superior stability and its potential as a material for next-generation, high-performance supercapacitor applications .

Action Environment

The action of MnTe2 can be influenced by various environmental factors. For instance, the synthesis of MnTe2 involves a hydrothermal process, suggesting that temperature and pressure could impact its formation . Additionally, the magnetic behavior of 2D MnTe flakes can be influenced by temperature . .

Propriétés

IUPAC Name |

bis(tellanylidene)manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJKBQYOEWVJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

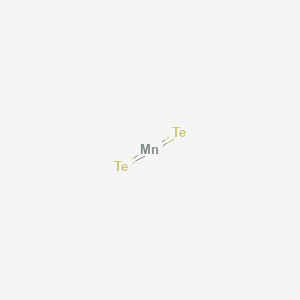

[Mn](=[Te])=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnTe2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12032-89-2 | |

| Record name | Manganese telluride (MnTe2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese telluride (MnTe2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese telluride (MnTe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese ditelluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.